Cas no 2412988-53-3 (2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-)
![2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- structure](https://ja.kuujia.com/scimg/cas/2412988-53-3x500.png)
2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- 化学的及び物理的性質
名前と識別子
-
- 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-
-
- インチ: 1S/C20H27N3O3/c21-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-23(20(15)26)17-10-11-18(24)22-19(17)25/h6,8-9,17H,1-5,7,10-13,21H2,(H,22,24,25)
- InChIKey: YSNFPIHEERNXDQ-UHFFFAOYSA-N
- ほほえんだ: N1C(=O)CCC(N2CC3=C(C2=O)C=CC=C3CCCCCCCN)C1=O
2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Tenova Pharmaceuticals | T52427-25mg |
Phthalimidinoglutarimide-C7-amine HCl |
2412988-53-3 | >= 95% | 25mg |
$490.0 | 2025-02-21 | |
Tenova Pharmaceuticals | T52427-50mg |
Phthalimidinoglutarimide-C7-amine HCl |
2412988-53-3 | >= 95% | 50mg |
$890.0 | 2025-02-21 | |
Tenova Pharmaceuticals | T52427-100mg |
Phthalimidinoglutarimide-C7-amine HCl |
2412988-53-3 | >= 95% | 100mg |
$1470.0 | 2025-02-21 |
2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- 関連文献
-
1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-に関する追加情報
Recent Advances in the Study of 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]- (CAS: 2412988-53-3)
The compound 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-, with the CAS number 2412988-53-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel anticancer agents. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and therapeutic efficacy, making it a subject of intense scientific investigation.
One of the key areas of research has been the exploration of this compound's role as a proteasome inhibitor. Proteasome inhibition is a well-established strategy in cancer therapy, as it disrupts the degradation of regulatory proteins, leading to cell cycle arrest and apoptosis in malignant cells. Preliminary in vitro and in vivo studies have demonstrated that 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-, exhibits potent inhibitory activity against the 20S proteasome, with a mechanism distinct from existing inhibitors such as bortezomib. This unique mechanism may offer advantages in overcoming drug resistance, a common challenge in cancer treatment.
In addition to its anticancer properties, recent research has also investigated the compound's potential in treating inflammatory and autoimmune diseases. The proteasome plays a critical role in modulating immune responses, and its inhibition has been shown to reduce the production of pro-inflammatory cytokines. Early-stage studies suggest that 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-, may have a favorable safety profile and selective action, making it a candidate for further development in this therapeutic area.
Another significant advancement has been the optimization of the compound's synthetic route. Researchers have developed more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These improvements are crucial for advancing the compound into preclinical and clinical stages, ensuring a consistent supply of high-quality material for further studies.
Despite these promising findings, several challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, require further optimization to enhance its therapeutic potential. Additionally, comprehensive toxicology studies are needed to fully assess its safety profile. Ongoing research is focused on addressing these issues, with the goal of advancing the compound into clinical trials in the near future.
In conclusion, 2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-, represents a promising candidate for the development of novel therapeutics in oncology and immunology. Its unique mechanism of action, combined with recent advancements in synthetic chemistry, positions it as a molecule of significant interest in the pharmaceutical industry. Continued research efforts will be essential to fully realize its therapeutic potential and translate these findings into clinical applications.
2412988-53-3 (2,6-Piperidinedione, 3-[4-(7-aminoheptyl)-1,3-dihydro-1-oxo-2H-isoindol-2-yl]-) 関連製品
- 1235440-89-7(N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride)
- 946198-91-0(5-methyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylthiophene-2-sulfonamide)
- 139512-70-2(4-Chloro-5-fluorobenzene-1,2-diamine)
- 475291-59-9(Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)
- 1156153-91-1(4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide)
- 21867-69-6(1-(4-Methoxybenzyl)piperazine)
- 1215327-33-5(Pamoic Acid-d10)
- 1604454-60-5(4-methyl-3-(2S)-pyrrolidin-2-yl-4H-1,2,4-triazole)
- 1021222-86-5(2-(4-benzylpiperazine-1-carbonyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-1,4-dihydropyridin-4-one)
- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)



